molecular formula C14H31N3O2 B6199319 tert-butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate CAS No. 2694734-44-4

tert-butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate

Cat. No.: B6199319
CAS No.: 2694734-44-4
M. Wt: 273.41 g/mol
InChI Key: HXQNZBWCDZBIFM-UHFFFAOYSA-N
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Description

Tert-butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate (TBAMBC) is a compound that has recently been studied for its potential applications in the fields of science and medicine. TBAMBC is a derivative of the carbamate group, which is a form of amide that has a carbonyl group attached to a nitrogen atom. It is a relatively new type of compound, and its properties and uses are still being explored.

Scientific Research Applications

Tert-butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate has been studied for potential applications in the fields of chemistry and biochemistry. It has been used as a reagent in the synthesis of other compounds, and as a catalyst in organic transformations. It has also been studied as a potential inhibitor of certain enzymes, and as a potential therapeutic agent. Additionally, this compound has been used as a model compound to study the effects of different solvent systems on the reactivity of amines.

Mechanism of Action

Tert-butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate is an amide, and its mechanism of action is based on its ability to form hydrogen bonds with other molecules. The amide group of this compound is able to form hydrogen bonds with the nitrogen atom of other molecules, and this allows it to act as a catalyst in various chemical reactions. Additionally, the carbamate group of this compound is able to form hydrogen bonds with the oxygen atom of other molecules, which allows it to act as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase. Additionally, this compound has been shown to have anti-inflammatory and anti-microbial properties. In vivo studies have also shown that this compound is able to reduce inflammation and improve wound healing.

Advantages and Limitations for Lab Experiments

Tert-butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate has several advantages and limitations when used in laboratory experiments. Its main advantage is that it is relatively easy to synthesize, and it is also relatively inexpensive. Additionally, this compound is a stable compound, and it is not easily degraded by heat or light. However, it is not very soluble in water, and it can be difficult to work with in aqueous solutions.

Future Directions

The potential future directions for tert-butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate are numerous. One potential direction is to further explore its potential applications as an inhibitor of certain enzymes. Additionally, this compound could be studied for its potential therapeutic effects, such as its ability to reduce inflammation and improve wound healing. Additionally, this compound could be studied for its potential as a model compound for studying the effects of different solvent systems on the reactivity of amines. Finally, this compound could be used to synthesize other compounds, such as pharmaceuticals or agrochemicals.

Synthesis Methods

Tert-butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate can be synthesized using a variety of methods, the most common of which is the reaction of 4-aminobutyl chloride with trimethylchlorosilane in the presence of a base. The reaction is carried out under anhydrous conditions in a solvent such as tetrahydrofuran or dichloromethane, and the product is isolated by column chromatography. Other methods of synthesis include the reaction of 4-aminobutyl chloride with trimethylchlorosilane in the presence of a catalyst, the reaction of 4-aminobutyl chloride with trimethylchlorosilane in the presence of an acid, and the reaction of 4-aminobutyl chloride with trimethylchlorosilane in the presence of a base and a catalyst.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate involves the reaction of tert-butyl carbamate with 1,4-dibromobutane followed by reaction with methylamine and then with 1,4-diaminobutane.", "Starting Materials": [ "tert-butyl carbamate", "1,4-dibromobutane", "methylamine", "1,4-diaminobutane" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form tert-butyl N-(4-bromobutyl)carbamate.", "Step 2: tert-butyl N-(4-bromobutyl)carbamate is then reacted with excess methylamine in the presence of a palladium catalyst to form tert-butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate.", "Step 3: Finally, tert-butyl N-{4-[(4-aminobutyl)(methyl)amino]butyl}carbamate is reacted with 1,4-diaminobutane in the presence of a base such as sodium hydroxide to form the desired product." ] }

2694734-44-4

Molecular Formula

C14H31N3O2

Molecular Weight

273.41 g/mol

IUPAC Name

tert-butyl N-[4-[4-aminobutyl(methyl)amino]butyl]carbamate

InChI

InChI=1S/C14H31N3O2/c1-14(2,3)19-13(18)16-10-6-8-12-17(4)11-7-5-9-15/h5-12,15H2,1-4H3,(H,16,18)

InChI Key

HXQNZBWCDZBIFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN(C)CCCCN

Purity

95

Origin of Product

United States

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